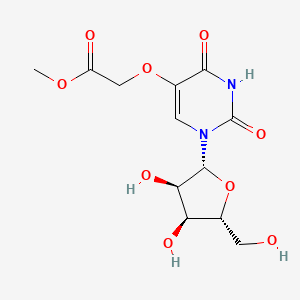

6-Bromopenicillanic acid S-sulfoxide

説明

6-Bromopenicillanic acid S-sulfoxide is a chemical compound that belongs to the penicillin family. It is a derivative of penicillin and has been used in scientific research for many years. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

詳細な合成法

Design of the Synthesis Pathway

The synthesis of 6-Bromopenicillanic acid S-sulfoxide can be achieved through the oxidation of 6-Bromopenicillanic acid with a suitable oxidizing agent.

Starting Materials

6-Bromopenicillanic acid, Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)

Reaction

Dissolve 6-Bromopenicillanic acid in a suitable solvent (e.g. methanol, ethanol), Add the oxidizing agent slowly to the reaction mixture while stirring at a suitable temperature (e.g. room temperature, 0-5°C), Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours), Quench the reaction by adding a suitable reducing agent (e.g. sodium sulfite, sodium thiosulfate), Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate, dichloromethane), Purify the product by recrystallization or chromatography (e.g. silica gel column chromatography)

作用機序

The mechanism of action of 6-Bromopenicillanic acid S-sulfoxide is similar to that of other penicillin derivatives. It inhibits the synthesis of the bacterial cell wall by binding to the penicillin-binding proteins (PBPs) present in the bacterial cell membrane. This leads to the disruption of the bacterial cell wall, which ultimately results in the death of the bacteria.

生化学的および生理学的効果

6-Bromopenicillanic acid S-sulfoxide has been found to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It is also effective against some antibiotic-resistant strains of bacteria. This compound has low toxicity and is well-tolerated by animals.

実験室実験の利点と制限

The advantages of using 6-Bromopenicillanic acid S-sulfoxide in lab experiments are its high yield, low toxicity, and potent antibacterial activity. The limitations of using this compound are that it is expensive and not readily available in the market.

将来の方向性

For the use of this compound in scientific research include the synthesis of new penicillin derivatives and the investigation of its mechanism of action.

科学的研究の応用

6-Bromopenicillanic acid S-sulfoxide has been used in scientific research for many years. It is used as a starting material for the synthesis of various penicillin derivatives. This compound has also been used as a probe to study the mechanism of action of penicillin and its derivatives. It has been found that the S-sulfoxide group in 6-Bromopenicillanic acid S-sulfoxide plays an important role in the antibacterial activity of penicillin.

特性

IUPAC Name |

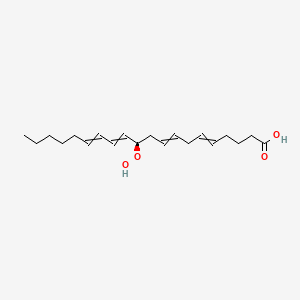

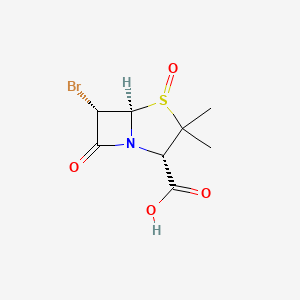

(2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)15(8)14/h3-4,6H,1-2H3,(H,12,13)/t3-,4-,6+,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXWCZHUJOCCBY-AMVCQHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1=O)[C@H](C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000677 | |

| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopenicillanic acid S-sulfoxide | |

CAS RN |

79703-02-9 | |

| Record name | 6-Bromopenicillanic acid S-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。